molecular formula C30H28N2O7 B12387069 5'-Protected 2,2'-anhydrouridine

5'-Protected 2,2'-anhydrouridine

Cat. No.: B12387069
M. Wt: 528.6 g/mol
InChI Key: OEIRLWHCGAICDW-JOVCLVKPSA-N
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Description

5’-Protected 2,2’-anhydrouridine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 5’-Protected 2,2’-anhydrouridine rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Protected 2,2’-anhydrouridine typically involves the protection of the 5’-hydroxyl group of 2,2’-anhydrouridine. This can be achieved through various chemical reactions, including the use of protecting groups such as silyl ethers or acyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection process .

Industrial Production Methods: Industrial production of 5’-Protected 2,2’-anhydrouridine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in scientific research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 5’-Protected 2,2’-anhydrouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various protected and unprotected derivatives of 2,2’-anhydrouridine, which can be further utilized in research and therapeutic applications .

Scientific Research Applications

5’-Protected 2,2’-anhydrouridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Protected 2,2’-anhydrouridine involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of cell proliferation and the induction of apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

    2,2’-Anhydrouridine: The unprotected form of the compound, which also has antitumor activity.

    5’-Protected 2’-Deoxyuridine: Another nucleoside analog with similar properties but different structural features.

    5’-Protected 2’-Fluorouridine: A fluorinated analog with enhanced stability and activity

Uniqueness: 5’-Protected 2,2’-anhydrouridine is unique due to its specific structural modifications that enhance its stability and antitumor activity. The protection of the 5’-hydroxyl group allows for selective reactions and modifications, making it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

5'-Protected 2,2'-anhydrouridine is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound serves as an important intermediate in the synthesis of various nucleoside derivatives and has been investigated for its antitumor properties and mechanisms of action.

  • Molecular Formula : C₁₁H₁₃N₂O₅
  • Molecular Weight : 253.23 g/mol
  • CAS Number : 103285-22-9

This compound is characterized by its unique structure, which includes a protective group at the 5' position. This modification enhances its stability and bioavailability, making it a valuable candidate for further biological evaluations.

Research indicates that this compound exhibits its biological effects primarily through inhibition of key enzymes involved in nucleic acid metabolism. Its structural similarity to uridine allows it to interfere with uridine phosphorylase activity, which is crucial for the metabolism of nucleosides in cancer cells.

Key Findings:

  • Inhibition of Uridine Phosphorylase : Studies have shown that similar compounds can inhibit uridine phosphorylase, leading to increased levels of uridine and its analogs in the tumor microenvironment. This can enhance the therapeutic efficacy of other nucleoside analogs like fluorouridine (FUR) by preventing their degradation .
  • Antitumor Activity : In vivo studies demonstrated that this compound significantly potentiates the antitumor effects of fluorouridine against various cancer models, including murine mammary adenocarcinoma and human colon adenocarcinoma .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antitumor Enhances the efficacy of nucleoside analogs like FUR through inhibition of uridine phosphorylase.
Antiviral Potential use in developing antiviral therapies due to its structural properties that mimic natural nucleosides.
Enzyme Inhibition Acts as a potent inhibitor of enzymes involved in nucleic acid metabolism.

Case Studies

  • Enhanced Antitumor Efficacy :
    • In a study involving murine models, the administration of fluorouridine in conjunction with this compound resulted in a marked increase in tumor regression rates compared to controls receiving fluorouridine alone. The mechanism was attributed to reduced metabolism of fluorouridine due to uridine phosphorylase inhibition .
  • Synthesis and Application :
    • The compound serves as an intermediate for synthesizing seleno-modified nucleosides, which have shown promise in nucleic acid crystallography and RNA synthesis applications. This highlights its utility beyond simple antitumor activity .

Properties

Molecular Formula

C30H28N2O7

Molecular Weight

528.6 g/mol

IUPAC Name

(2R,4R,6R)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C30H28N2O7/c1-35-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)37-18-24-26(34)27-28(38-24)32-17-16-25(33)31-29(32)39-27/h3-17,24,26-28,34H,18H2,1-2H3/t24-,26?,27-,28-/m1/s1

InChI Key

OEIRLWHCGAICDW-JOVCLVKPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]5[C@@H](O4)N6C=CC(=O)N=C6O5)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C5C(O4)N6C=CC(=O)N=C6O5)O

Origin of Product

United States

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